molecular formula C8H14NNaO4S B2895463 Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate CAS No. 1622013-57-3

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate

Cat. No.: B2895463
CAS No.: 1622013-57-3
M. Wt: 243.25
InChI Key: KYPHAOQWDKDUAC-UHFFFAOYSA-M
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Description

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate: is a chemical compound with the molecular formula C8H14NNaO4S and a molecular weight of 243.26 g/mol . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base, followed by sulfonation with a suitable sulfonating agent. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is used as a reagent for the late-stage functionalization of nitrogen-containing heterocycles. It is part of a toolbox of diversification reagents that allow for regioselective modifications .

Biology and Medicine: Its ability to form stable intermediates makes it useful in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability are advantageous in various manufacturing processes .

Mechanism of Action

The mechanism of action of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate involves its ability to act as a sulfonating agentThis process is crucial in modifying the chemical properties and reactivity of the target molecules .

Comparison with Similar Compounds

  • Sodium tetrahydropyransulfinate
  • Sodium 4,4-difluorocyclohexanesulfinate
  • Sodium trifluoropropylsulfinate
  • Zinc isopropylsulfinate
  • Sodium 1-(trifluoromethyl)cyclopropanesulfinate
  • Sodium butane-1-sulfinate
  • Sodium p-toluenesulfinate
  • Sodium propane-1-sulfinate

Uniqueness: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate stands out due to its tert-butoxycarbonyl protecting group, which provides additional stability and reactivity. This makes it particularly useful in reactions requiring precise control over regioselectivity and functional group compatibility .

Properties

IUPAC Name

sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPHAOQWDKDUAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622013-57-3
Record name sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
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